molecular formula C16H17N7O B6232162 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2580251-36-9

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol

Cat. No. B6232162
CAS RN: 2580251-36-9
M. Wt: 323.4
InChI Key:
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Description

This compound is a reagent used in the synthesis of anticancer agents . It is an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .


Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature . The overall procedure has been improved to increase the yield from 0.9% to 12% .


Molecular Structure Analysis

The molecular structure of this compound involves a C5-C6 single bond . In most structures, there is at least a substituent at C5 and a CH2 at C6 . In some cases, there is a substituent at C6 and a CH2 at C5 .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by a high inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . Its brain penetration is limited by efflux transporters .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 484 . It is a solid at room temperature .

Mechanism of Action

The compound acts as a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . This makes it a potential candidate for the treatment of certain types of cancer .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

Future studies are needed to address exposure–efficacy relationships to further improve dosing . Higher exposure is associated with an increased risk of neutropenia . An exposure–efficacy relationship has been demonstrated for abemaciclib, whereas these remain inconclusive so far for palbociclib and ribociclib .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-amino-5-(piperazin-1-yl)pyridine, which is then coupled with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine to form the second intermediate, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine. This intermediate is then further reacted with 4-hydroxyquinolin-2(1H)-one to form the final product, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol.", "Starting Materials": [ "2-chloro-5-nitropyridine", "piperazine", "4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine", "4-hydroxyquinolin-2(1H)-one", "sodium hydride", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride and ethanol to form 2-amino-5-chloropyridine", "Step 2: Reaction of 2-amino-5-chloropyridine with piperazine in acetonitrile to form 2-amino-5-(piperazin-1-yl)pyridine", "Step 3: Reaction of 2-amino-5-(piperazin-1-yl)pyridine with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine in dimethylformamide and potassium carbonate to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine", "Step 4: Reaction of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine with 4-hydroxyquinolin-2(1H)-one in ethanol and water to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol" ] }

CAS RN

2580251-36-9

Molecular Formula

C16H17N7O

Molecular Weight

323.4

Purity

95

Origin of Product

United States

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